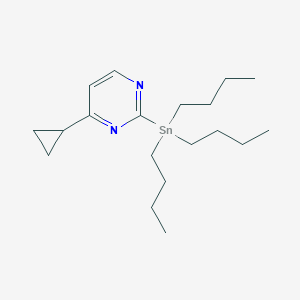
4-Cyclopropyl-2-(tributylstannyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-(tributylstannyl)pyrimidine is an organotin compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyclopropyl group and a tributylstannyl group attached to a pyrimidine ring, making it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyrimidine oxide or reduction to yield the pyrimidine derivative.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used, along with bases like cesium carbonate, under inert atmosphere conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
4-Cyclopropyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Cyclopropyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex during Stille coupling reactions. This complex facilitates the transfer of the tributylstannyl group to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
4-Cyclopropyl-2-(tributylstannyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties that influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules that require precise control over reaction conditions and outcomes.
特性
分子式 |
C19H34N2Sn |
|---|---|
分子量 |
409.2 g/mol |
IUPAC名 |
tributyl-(4-cyclopropylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H7N2.3C4H9.Sn/c1-2-6(1)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H2;3*1,3-4H2,2H3; |
InChIキー |
TVIKJMOZDAJDMQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















